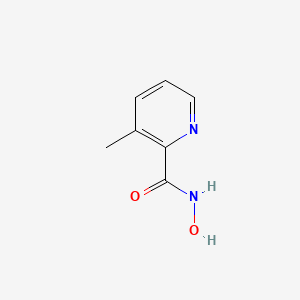

N-hydroxy-3-methylpyridine-2-carboxamide

Description

Contextual Background of Pyridine-2-carboxamide Scaffolds in Chemical Sciences

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a fundamental structural motif in the field of medicinal chemistry. nih.govrsc.org As an isostere of benzene, this scaffold is a component in over 7000 existing drug molecules and is consistently incorporated into a diverse array of drug candidates approved by the FDA. nih.govrsc.orgresearchgate.net Its prevalence stems from its unique physicochemical properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds, all within a small molecular footprint. semanticscholar.org Pyridine scaffolds are found in numerous natural products, such as vitamins (niacin, pyridoxine), coenzymes (NADH, NADPH), and alkaloids (nicotine, atropine), highlighting their high potency and selectivity in biological systems. nih.govrsc.org

Within this broad class, the pyridine-2-carboxamide scaffold is of significant interest. This structural unit features a carboxamide group at the 2-position of the pyridine ring. This arrangement is crucial for its function in various biologically active molecules. For instance, derivatives of pyridine carboxamide have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis, demonstrating specific activity and potential as novel anti-tubercular agents. asm.org The scaffold's ability to engage in specific interactions with biological targets has also led to the exploration of its derivatives as potent enzyme inhibitors, such as for urease, where the substitution pattern on the pyridine ring modulates inhibitory activity. nih.gov The versatility and proven biological relevance of the pyridine carboxamide framework make it a "privileged scaffold" for the design and development of new therapeutic agents. nih.govrsc.org

Significance of N-Hydroxyl Functionality in Organic Chemistry and Chemical Biology

The hydroxyl group (–OH) is a pervasive and critical functional group in chemistry and biochemistry, present in approximately 40% of drugs and 65% of known natural products. nih.gov Its polarity, arising from the electronegativity difference between oxygen and hydrogen, allows it to engage in intermolecular hydrogen bonding, which significantly influences physical properties like boiling point and water solubility. wikipedia.orgbritannica.com In a biological context, the hydroxyl group is hydrophilic ("water-loving") and can form hydrogen bonds with water and biological macromolecules like proteins and nucleic acids, playing a key role in molecular recognition and binding energetics. britannica.comhyphadiscovery.com

When the hydroxyl group is attached to a nitrogen atom, it forms an N-hydroxyl functionality (–N–OH). This group has distinct chemical characteristics. While N-O single bonds are sometimes considered "structural alerts" in drug discovery due to the potential for metabolic activation into reactive and potentially toxic species, this concern is often mitigated when the nitrogen atom is part of a cyclic system. nih.gov The N-hydroxy group can act as both a hydrogen bond donor and acceptor and is a key feature in many hydroxamic acids, which are well-known for their metal-chelating properties and ability to inhibit metalloenzymes. The presence of this functionality can profoundly influence a molecule's behavior and biological activity, making its introduction a key strategy in medicinal chemistry. hyphadiscovery.com

Rationale for Dedicated Academic Research on N-hydroxy-3-methylpyridine-2-carboxamide

The rationale for focused academic investigation of this compound emerges from the convergent potential of its constituent structural features: the pyridine-2-carboxamide scaffold and the N-hydroxyl group. The pyridine core is a well-established pharmacophore found in numerous bioactive compounds, suggesting that this new derivative could exhibit valuable biological activities. nih.govrsc.org The carboxamide at the 2-position, combined with the pyridine nitrogen, creates a bidentate chelation site, a feature common in molecules designed to interact with metal ions.

The introduction of the N-hydroxyl group to form a hydroxamic acid derivative significantly enhances this potential. Hydroxamic acids are powerful metal chelators, and related heterocyclic chelators like the 3-hydroxy-4-pyridinones are extensively studied for their ability to sequester metal ions such as iron(III). researchgate.netnih.govmdpi.com Therefore, this compound is a prime candidate for investigation as a novel chelating agent for applications in therapy or environmental remediation. nih.gov Furthermore, many enzyme inhibitors function by coordinating to a metal cofactor in the enzyme's active site. The potent chelating ability conferred by the N-hydroxy-carboxamide moiety suggests that this compound could act as an inhibitor for various metalloenzymes, a mechanism exploited by other pyridine carboxamide derivatives. nih.gov The addition of a methyl group at the 3-position provides a point for steric and electronic modification, allowing for the fine-tuning of the molecule's properties and interactions with biological targets.

Scope and Objectives of the Research Compendium for this compound

A dedicated research compendium for this compound is essential for systematically elucidating its chemical, physical, and biological properties. The primary objectives of such a research program would be to:

Develop and Optimize Synthesis: To establish efficient and scalable synthetic routes for this compound and its analogues, enabling further research and development.

Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its structure and understand its fundamental properties, such as acidity (pKa), lipophilicity (logP), and solubility.

Investigate Metal Chelation: To quantitatively assess the compound's affinity and selectivity for various biologically and environmentally relevant metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺) through techniques like potentiometry and spectrophotometry.

Evaluate Biological Activity: To conduct comprehensive screening of the compound's biological effects, with a particular focus on its potential as an enzyme inhibitor (especially for metalloenzymes like urease or matrix metalloproteinases) and its activity against various cell lines or pathogens.

Establish Structure-Activity Relationships (SAR): To synthesize and test a library of related derivatives to understand how modifications to the pyridine ring or the carboxamide group affect the compound's chelation ability and biological activity, thereby guiding the design of more potent and selective molecules.

By systematically addressing these objectives, a research compendium would provide a comprehensive scientific foundation for understanding the potential applications of this compound in fields ranging from medicinal chemistry to materials science.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 3-hydroxy-N-methylpyridine-2-carboxamide

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | ncats.io |

| Molecular Weight | 152.1506 g/mol | ncats.io |

| Stereochemistry | Achiral | ncats.io |

| Defined Stereocenters | 0 | ncats.io |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-hydroxy-3-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-8-6(5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |

InChI Key |

NLPZOYIVSMAHLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Hydroxy 3 Methylpyridine 2 Carboxamide

Retrosynthetic Analysis and Disconnection Pathways of N-hydroxy-3-methylpyridine-2-carboxamide

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bond of the amide and the N-O bond of the hydroxylamine (B1172632) moiety.

The most logical and common disconnection is across the amide C-N bond. This leads to two key synthons: an activated derivative of 3-methylpicolinic acid and hydroxylamine. This approach is favorable as it relies on the robust and well-established amidation reaction.

Alternatively, a functional group interconversion (FGI) strategy can be envisioned. This would involve the initial synthesis of 3-methylpyridine-2-carboxamide, followed by the oxidation of the amide nitrogen to introduce the hydroxyl group. This pathway simplifies the initial coupling step but introduces a potentially challenging selective oxidation step.

A more convergent approach could involve the synthesis of the pyridine (B92270) ring as a key final step, starting from acyclic precursors. However, this is generally a more complex and less common strategy for this type of substituted pyridine.

Classical Synthetic Approaches to this compound

Traditional synthetic methods for preparing this compound would likely rely on fundamental organic reactions, including amidation, oxidation, and multi-step heterocyclic synthesis.

Amidation Reactions Involving N-Hydroxylamine Reagents

The direct formation of the amide bond between a carboxylic acid derivative and hydroxylamine is a primary and widely used method for synthesizing hydroxamic acids. In the context of this compound, this would involve the reaction of an activated form of 3-methylpicolinic acid with hydroxylamine.

To facilitate this reaction, the carboxylic acid must first be activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride, or the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Table 1: Common Activating Agents for Amidation

| Activating Agent | Byproducts | Reaction Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Often requires heating |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder than SOCl₂ |

| DCC | Dicyclohexylurea (DCU) | Room temperature |

| EDC | Water-soluble urea | Aqueous or organic solvents |

The resulting activated 3-methylpicolinic acid derivative is then reacted with hydroxylamine, typically in the presence of a base to neutralize the acidic byproducts, to yield the desired this compound. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

Oxidation of Amide Nitrogen to Form the N-Hydroxyl Group

An alternative classical approach involves the synthesis of the parent amide, 3-methylpyridine-2-carboxamide, followed by the direct oxidation of the amide nitrogen. This method avoids the handling of potentially unstable hydroxylamine but requires a selective oxidation that does not affect other sensitive functional groups in the molecule.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for N-oxidation reactions. The reaction is typically carried out in a chlorinated solvent at or below room temperature. The pyridine nitrogen is also susceptible to oxidation, which can lead to the formation of the corresponding N-oxide as a byproduct. Therefore, careful control of the reaction conditions and stoichiometry of the oxidizing agent is essential to achieve the desired N-hydroxy amide.

Multi-Step Synthesis from Pyridine Precursors

A more extended, yet versatile, classical approach begins with a simpler, commercially available pyridine precursor, such as 3-methylpyridine (B133936) (3-picoline). This multi-step synthesis would involve the sequential introduction of the required functional groups.

A plausible synthetic sequence could be:

Oxidation of the 2-position methyl group (if starting from 2,3-lutidine) or introduction of a carboxyl group at the 2-position of 3-methylpyridine. The selective oxidation of one methyl group in the presence of another can be challenging. A more controlled approach would be the lithiation of 3-methylpyridine at the 2-position followed by carboxylation with carbon dioxide.

Conversion of the resulting 3-methylpicolinic acid to an activated derivative , as described in section 2.2.1.

Amidation with hydroxylamine to furnish the final product.

This multi-step approach offers flexibility in terms of introducing various substituents on the pyridine ring if desired.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Syntheses (e.g., Transition Metal-Mediated, Organocatalysis)

Catalytic methods offer a powerful tool for the synthesis of amides, including this compound, by providing milder reaction conditions and reducing the need for stoichiometric activating agents.

Transition Metal-Mediated Synthesis:

While direct catalytic amidation of carboxylic acids with hydroxylamines is still an area of active research, transition metal catalysts, particularly those based on palladium, have been successfully employed for the aminocarbonylation of aryl halides. In a hypothetical application to this synthesis, a 2-halo-3-methylpyridine could be subjected to a palladium-catalyzed carbonylation in the presence of hydroxylamine. This would introduce the carboxamide functionality in a single step.

Organocatalysis:

Organocatalysis has emerged as a valuable green alternative to metal-based catalysis. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines by facilitating the removal of water. sigmaaldrich.com This approach avoids the generation of stoichiometric waste products associated with traditional coupling reagents. The application of a suitable boronic acid catalyst could potentially enable the direct reaction of 3-methylpicolinic acid with hydroxylamine under milder, more environmentally benign conditions.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Classical Amidation | Well-established, reliable | Use of stoichiometric, often hazardous, activating agents; waste generation |

| Oxidation of Amide | Avoids handling hydroxylamine | Potential for over-oxidation and side products; requires selective reagents |

| Multi-Step Synthesis | Versatile for analogue synthesis | Longer reaction sequence, potentially lower overall yield |

| Catalytic Synthesis | Milder conditions, reduced waste, higher atom economy | Catalyst development can be challenging; substrate scope may be limited |

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of hydroxamic acids, offering substantial advantages over traditional batch methods in terms of safety, reaction speed, and scalability. The application of a continuous flow tubing reactor for the transformation of methyl or ethyl carboxylic esters into their corresponding hydroxamic acids has been demonstrated to be highly efficient. nih.govorganic-chemistry.org This methodology is directly applicable to the scalable synthesis of this compound from its corresponding ester, methyl 3-methylpicolinate.

The process involves pumping two separate solutions—one containing the ester (e.g., methyl 3-methylpicolinate) and aqueous hydroxylamine, and the other containing a base such as sodium methoxide (B1231860) in methanol—through a T-piece mixer into a heated tubing reactor. amazonaws.comvapourtec.com The precise control over reaction parameters like temperature, flow rate, and residence time allows for rapid optimization, leading to higher product purity and faster reaction rates. organic-chemistry.org For similar transformations, optimized conditions have been identified at 70°C with a residence time of 30 minutes, achieving high conversion rates. vapourtec.com This approach not only enhances productivity but also improves safety by minimizing the handling of potentially hazardous reagents like hydroxylamine in large quantities. organic-chemistry.org The scalability of this process has been proven, with straightforward scale-up providing consistent yield and purity without the need for re-optimization. vapourtec.com

| Parameter | Optimized Value | Benefit |

| Temperature | 70°C | Increased reaction rate, high conversion |

| Residence Time | 30 minutes | Maximized product formation |

| Configuration | Two-channel pump system | Precise stoichiometric control |

| Reagents | Ester, aq. Hydroxylamine, Base | Readily available starting materials |

| Outcome | High yield, >95% purity | Efficient and scalable production |

Solvent-Free or Environmentally Benign Methodologies

In alignment with the principles of green chemistry, efforts have been directed towards developing solvent-free or more environmentally friendly methods for hydroxamic acid synthesis. One promising approach involves the use of microwave irradiation, which can accelerate the reaction between esters and hydroxylamine in the presence of a base, often leading to good yields and high purity. organic-chemistry.org

Another strategy focuses on the activation of the parent carboxylic acid, 3-methylpicolinic acid, using greener coupling reagents. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) are advantageous because they produce byproducts that can be easily recovered and reused, making the process more cost-effective and sustainable. organic-chemistry.org Similarly, 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P®) is an effective coupling agent that can be used in conjunction with ultrasonication to accelerate the conversion of carboxylic acids to hydroxamic acids. organic-chemistry.org

Enzymatic synthesis represents a particularly clean and green alternative. The use of enzymes, such as amidases, can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact of the synthesis. nih.gov Although not yet specifically reported for this compound, the enzymatic synthesis of nicotinic acid hydroxamate highlights the potential of biocatalysis in this area. researchgate.net

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for maximizing the efficiency and cost-effectiveness of synthesizing this compound. This involves a systematic approach to enhance yield, minimize byproducts, and control selectivity.

The most common route to this compound involves the reaction of an activated 3-methylpicolinic acid derivative with hydroxylamine. The choice of starting material and coupling agent significantly impacts yield and purity.

From Esters: The direct reaction of methyl 3-methylpicolinate with hydroxylamine is a widely used method. nih.gov Yields can be enhanced by optimizing the base, temperature, and stoichiometry. The use of a strong base like sodium methoxide is common. nih.govamazonaws.com However, elevated temperatures (above 80°C) can lead to the formation of degradation byproducts, necessitating careful temperature control. vapourtec.com

From Carboxylic Acids: One-pot reactions starting from 3-methylpicolinic acid require an activating agent. Coupling agents like ethyl chloroformate, cyanuric chloride, or EDC/HOBT are effective. nih.goveurjchem.com The use of ethyl chloroformate under neutral pH conditions can produce hydroxamic acids in high yields (81-95%). eurjchem.com Minimizing side products often involves controlling the reaction pH and temperature to prevent hydrolysis of activated intermediates or the starting material.

| Starting Material | Activating/Coupling Agent | Base | Typical Yield | Key Considerations |

| Methyl 3-methylpicolinate | None (direct reaction) | NaOMe | Good to High | Temperature control is crucial to prevent degradation. vapourtec.com |

| 3-Methylpicolinic Acid | Ethyl Chloroformate | N-Methylmorpholine | 81-95% | Neutral pH conditions are optimal. eurjchem.com |

| 3-Methylpicolinic Acid | EDC/HOBT | N-Methylmorpholine | Good | Standard peptide coupling conditions, effective for sensitive substrates. nih.gov |

| 3-Methylpicolinic Acid | T3P® | Triethylamine (B128534) | Good | Can be accelerated with ultrasonication. organic-chemistry.org |

For the synthesis of this compound, chemoselectivity is the primary concern. Hydroxylamine is an ambident nucleophile, possessing nucleophilic sites at both the nitrogen and oxygen atoms. The desired reaction is N-acylation to form the hydroxamic acid. O-acylation, while possible, can lead to the formation of an O-acyl hydroxylamine intermediate that may undergo rearrangement (e.g., Lossen rearrangement), particularly under harsh conditions. organic-chemistry.org

To ensure high chemoselectivity for N-acylation, reaction conditions are typically kept mild. The use of pre-activated esters or controlled one-pot coupling reactions at or below room temperature generally favors the formation of the thermodynamically more stable N-acyl product (the hydroxamic acid). The choice of coupling reagent is also critical; reagents like EDC/HOBT are designed to minimize side reactions and are compatible with protecting groups, which can be crucial for more complex substrates. nih.gov For this compound, which lacks a stereocenter, stereoselectivity is not a factor in the final amide bond formation.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are essential for obtaining a product of high purity. The specific techniques employed depend on the synthetic route and the nature of the impurities.

Work-up: Following the reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture, often with water or a mild acid, followed by extraction with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to separate the product from water-soluble salts and reagents.

Chromatography: Flash column chromatography using silica (B1680970) gel is a common and effective method for purification. amazonaws.com The choice of eluent is critical and is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or methanol), with the ratio adjusted to achieve optimal separation. For pyridine-containing compounds, a small amount of a basic modifier like triethylamine may be added to the eluent to prevent tailing on the silica gel.

Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found. This method is particularly effective for removing minor impurities after an initial purification by chromatography.

Scavenger Resins: In modern synthesis, particularly in flow chemistry setups, scavenger resins can be employed for purification. For instance, a silica-supported scavenger column can be used to streamline the removal of excess reagents or byproducts, as demonstrated in the synthesis of other hydroxamic acids. organic-chemistry.org

For analytical purposes, techniques like reverse-phase High-Performance Liquid Chromatography (HPLC) can be used to assess purity. A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Chemical Reactivity and Transformation Pathways of N Hydroxy 3 Methylpyridine 2 Carboxamide

Reactions Involving the N-hydroxyl Group

The N-hydroxyl group is a primary site of reactivity in N-hydroxy-3-methylpyridine-2-carboxamide, participating in esterification, etherification, oxidation, reduction, and complexation with metal ions. Its electronic properties also determine the molecule's capacity to act as a nucleophile or an electrophile.

Esterification and Etherification Reactions

The N-hydroxyl group of N-hydroxypyridine derivatives can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form the corresponding N-acyloxy esters. Similarly, etherification with alkylating agents can yield N-alkoxy derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related N-hydroxypyridine compounds. The formation of these esters and ethers modifies the electronic and steric properties of the molecule, influencing its subsequent reactivity and biological activity.

For instance, the reaction of N-hydroxypyridines with organohalides can lead to N-alkylation, forming pyridone derivatives. researchgate.netthieme-connect.comacs.org The reaction conditions, including the choice of base and solvent, can influence the selectivity between N- and O-alkylation. researchgate.net

Table 1: Examples of Esterification and Etherification of N-Hydroxy Compounds

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-hydroxypyridine | Carboxylic Acid Chloride | N-acyloxypyridine ester | General Knowledge |

| N-hydroxyindole | Benzyl Bromide | N-benzyloxyindole | nih.gov |

| 2-hydroxypyridine | Organohalide | N-alkyl-2-pyridone | researchgate.net |

Oxidation and Reduction Pathways of the N-Oxide Moiety

The N-oxide functionality in this compound can undergo both oxidation and reduction. Oxidation of pyridine (B92270) N-oxides is generally challenging as the N-oxide is already in a high oxidation state. However, the presence of substituents on the pyridine ring can influence its susceptibility to further oxidation. researchgate.net

Conversely, the reduction of the N-oxide group is a common transformation. arkat-usa.org Various reducing agents can be employed to deoxygenate pyridine N-oxides, yielding the corresponding pyridine derivative. This reaction is often a crucial step in synthetic pathways where the N-oxide group is used to direct other reactions, such as electrophilic substitution, and is subsequently removed. wikipedia.org The redox properties of substituted pyridine N-oxides are influenced by the electronic nature of the substituents on the ring. researchgate.net

Table 2: Common Reagents for Oxidation and Reduction of Pyridine N-Oxides

| Transformation | Reagent | Product | Reference |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Further oxidized products (if susceptible) | arkat-usa.org |

| Reduction (Deoxygenation) | Phosphorus trichloride (B1173362) (PCl₃) | 3-methylpyridine-2-carboxamide | scripps.edu |

| Reduction (Deoxygenation) | Iron/Acetic Acid | 3-methylpyridine-2-carboxamide | General Knowledge |

| Reduction (Deoxygenation) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-methylpyridine-2-carboxamide | General Knowledge |

Complexation and Chelation with Metal Ions

The N-hydroxy-2-carboxamide moiety provides a bidentate chelation site for metal ions. The oxygen atom of the N-hydroxyl group and the oxygen atom of the carboxamide group can coordinate to a metal center, forming stable complexes. The coordination chemistry of related N,N,O-ligands has been explored, demonstrating the formation of complexes with various transition metals. nih.govnih.gov The specific coordination geometry and stability of the resulting metal complexes depend on the nature of the metal ion and the reaction conditions. The ability of this compound to chelate metal ions is a key aspect of its potential biological activity.

Table 3: Potential Metal Ion Chelation by this compound

| Metal Ion | Potential Coordination Sites | Complex Type | Reference |

| Fe(III) | N-hydroxyl oxygen, Carboxamide oxygen | Chelate Complex | Inferred from nih.govnih.gov |

| Zn(II) | N-hydroxyl oxygen, Carboxamide oxygen | Chelate Complex | Inferred from nih.govnih.gov |

| Cu(II) | N-hydroxyl oxygen, Carboxamide oxygen | Chelate Complex | Inferred from nih.govnih.gov |

Reactivity as a Nucleophile or Electrophile

The N-hydroxyl group can exhibit both nucleophilic and electrophilic character. The lone pairs of electrons on the oxygen atom allow it to act as a nucleophile, attacking electrophilic centers. For instance, hydroxypyridines can react with electrophiles like 1-chloro-2,4,6-trinitrobenzene, with the site of attack (nitrogen vs. oxygen) depending on the position of the hydroxyl group on the pyridine ring. researchgate.net

Conversely, after protonation or activation of the hydroxyl group, it can become a good leaving group, rendering the adjacent nitrogen atom or the pyridine ring susceptible to nucleophilic attack. The electrophilicity of the pyridine N-oxide ring is generally enhanced compared to pyridine itself, making it more reactive towards nucleophiles. scripps.eduthieme-connect.de The presence of the methyl and carboxamide substituents will further modulate this reactivity.

Reactions at the Pyridine Ring System

The pyridine ring in this compound is an aromatic system that can undergo substitution reactions. The N-oxide functionality and the existing substituents significantly influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

The N-oxide group in pyridine N-oxides is an activating and ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orgrsc.orgrsc.org This is in contrast to the parent pyridine ring, which is deactivated towards electrophilic attack. The increased electron density at the ortho (C2, C6) and para (C4) positions of the pyridine N-oxide ring makes these positions susceptible to attack by electrophiles.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -N⁺(-O⁻)-OH | 1 | Activating | Ortho, Para |

| -CH₃ | 3 | Activating (weak) | Ortho, Para |

| -C(=O)NH₂ | 2 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (2 and 6) and para (4) positions, where the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom. stackexchange.comechemi.com

In this compound, the pyridine ring is substituted at positions 2 and 3. Nucleophilic attack is favored at the 4- and 6-positions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled. quimicaorganica.orgnih.gov For a substitution to occur, a suitable leaving group, such as a halide, must be present on the ring. In the absence of a good leaving group, very strong nucleophiles like the amide ion (NH₂⁻) can react with the pyridine ring, displacing a hydride ion (H⁻) in what is known as the Chichibabin reaction. youtube.com

The reactivity of the pyridine ring in this compound towards SNAr would be influenced by the electronic effects of the existing substituents. The methyl group at C-3 is a weak electron-donating group, which slightly deactivates the ring for nucleophilic attack. Conversely, the N-hydroxy-carboxamide group at C-2 is electron-withdrawing, which activates the ring, particularly enhancing the electrophilicity of the C-4 and C-6 positions.

Functionalization of the Methyl Group at Position 3

The methyl group at the C-3 position is analogous to a benzylic position and is susceptible to various functionalization reactions, most notably oxidation.

Oxidation Reactions: The methyl group can be oxidized to a variety of functional groups, including a formyl group (aldehyde) or a carboxyl group (carboxylic acid), using strong oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com

A more selective method for the oxidation of methylpyridines involves catalysis. For instance, selective aerobic oxidation of 3-methylpyridine (B133936) (3-picoline) to 3-pyridinecarboxylic acid (nicotinic acid) can be achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and/or manganese(II) salts under an oxygen or air atmosphere. researchgate.net Other industrial processes involve vapor-phase oxidation or ammoxidation (oxidation in the presence of ammonia) to produce cyanopyridine, which can then be hydrolyzed to the corresponding amide or acid. wikipedia.orggoogleapis.com

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Complete Oxidation | KMnO₄ or H₂CrO₄, heat | N-hydroxy-2-carboxamidopyridine-3-carboxylic acid |

| Catalytic Aerobic Oxidation | O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂ | N-hydroxy-2-carboxamidopyridine-3-carboxylic acid |

| Ammoxidation | O₂, NH₃, catalyst, heat | 3-Cyano-N-hydroxypyridine-2-carboxamide |

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (AIBN) | N-hydroxy-3-(bromomethyl)pyridine-2-carboxamide |

Radical Halogenation: Similar to benzylic C-H bonds, the methyl group on the pyridine ring can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield N-hydroxy-3-(halomethyl)pyridine-2-carboxamide, a versatile intermediate for further synthetic modifications.

Reactions at the Carboxamide Moiety

The N-hydroxy-carboxamide group is a key reactive center in the molecule, allowing for several important transformations.

Hydrolysis and Transamidation Reactions

Hydrolysis: Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine (or ammonia). allen.in This reaction typically requires heating. byjus.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. acs.org The products would be N-hydroxy-3-methylpyridine-2-carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.comchemistrysteps.com The reaction is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid, forming a carboxylate salt. The final products after an acidic workup would be N-hydroxy-3-methylpyridine-2-carboxylic acid and ammonia (B1221849).

Transamidation: Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is typically challenging due to the low reactivity of the amide bond and requires catalysis. nih.gov Catalysts can include metal salts or organocatalysts. For example, hydroxylamine (B1172632) salts have been shown to catalyze the transamidation of primary amides. nih.gov Reacting this compound with a primary or secondary amine under appropriate catalytic conditions could lead to the formation of a new N-substituted or N,N-disubstituted-3-methylpyridine-2-carboxamide, with the release of hydroxylamine.

Derivatization and Functionalization of the Carbonyl Group

The N-hydroxy-carboxamide functionality offers several avenues for derivatization.

Reactions of the N-hydroxy group: The hydroxyl group of the hydroxamic acid moiety can be functionalized. It can be acylated by reacting with acyl chlorides or anhydrides, or alkylated with alkyl halides under basic conditions. These reactions would yield O-acyl or O-alkyl derivatives, respectively.

Reduction of the Carbonyl Group: The amide carbonyl group is generally unreactive towards mild reducing agents. However, it can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into (3-methylpyridin-2-yl)methanamine, following the reduction of both the carbonyl and the N-OH bond.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | N-hydroxy-3-methylpyridine-2-carboxylic acid + NH₄⁺ |

| Base-Catalyzed Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | N-hydroxy-3-methylpyridine-2-carboxylic acid + NH₃ |

| Transamidation | R¹R²NH, catalyst, heat | N,N-disubstituted-3-methylpyridine-2-carboxamide + NH₂OH |

| O-Acylation | Acyl chloride (RCOCl), base | O-acyl-N-hydroxy-3-methylpyridine-2-carboxamide |

| Carbonyl Reduction | LiAlH₄, then H₂O | (3-Methylpyridin-2-yl)methanamine |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a high-energy, resonance-stabilized anionic σ-complex (Meisenheimer complex). stackexchange.com The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom when attack occurs at the C-2, C-4, or C-6 positions, which stabilizes the intermediate. youtube.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. quimicaorganica.org

Oxidation of the Methyl Group: The catalytic aerobic oxidation of methylpyridines is believed to proceed through a radical mechanism. researchgate.net For instance, in the NHPI-catalyzed process, a cobalt or manganese salt initiates the reaction by abstracting a hydrogen atom from NHPI to form the phthalimide-N-oxyl (PINO) radical. This PINO radical then abstracts a hydrogen atom from the methyl group of the pyridine substrate, generating a pyridyl-methyl radical. researchgate.net This radical reacts with molecular oxygen to form a peroxyl radical, which then undergoes a series of steps to ultimately form the carboxylic acid product.

Amide Hydrolysis:

Acid-Catalyzed Mechanism: The process begins with the protonation of the amide's carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton is then transferred to the nitrogen atom, converting the amino group into a better leaving group (ammonia). Finally, the tetrahedral intermediate collapses, expelling ammonia and forming the protonated carboxylic acid. acs.org

Base-Catalyzed Mechanism: This mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com This is followed by the elimination of the amide anion (⁻NH₂), which is a very poor leaving group and makes this step unfavorable. However, the reaction is driven forward by the subsequent fast and irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, which deprotonates the acid to form a carboxylate and ammonia. byjus.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methylpyridine (3-picoline) |

| Potassium permanganate |

| Chromic acid |

| N-hydroxyphthalimide (NHPI) |

| 3-pyridinecarboxylic acid (nicotinic acid) |

| Cyanopyridine |

| N-Bromosuccinimide (NBS) |

| N-hydroxy-3-(halomethyl)pyridine-2-carboxamide |

| N-hydroxy-3-methylpyridine-2-carboxylic acid |

| Hydroxylamine |

| Lithium aluminum hydride (LiAlH₄) |

| (3-Methylpyridin-2-yl)methanamine |

Kinetic Studies and Rate Law Determination

A thorough search for kinetic studies and rate law determination for reactions involving this compound yielded no specific results. Scientific literature on the kinetics of pyridine derivatives often pertains to their role in catalysis or their biological activity, rather than their intrinsic chemical transformations. nih.gov To determine the rate law for any reaction of this compound, experimental data from controlled reactions would be necessary. This would involve systematically varying the concentrations of reactants and monitoring the reaction rate to deduce the order of the reaction with respect to each component.

Thermal and Photochemical Stability and Degradation Pathways

There is no published data on the thermal or photochemical stability and degradation pathways of this compound. Studies on the photolysis of related compounds, such as those with a pyridine ring, suggest that photochemical degradation could be a relevant pathway, potentially leading to ring-opening or rearrangement products. nih.govnih.gov Similarly, the thermal stability would need to be assessed through techniques like thermogravimetric analysis (TGA) to identify decomposition temperatures and potential degradation products. Without such experimental data, any proposed degradation pathways would be conjectural.

Advanced Structural Elucidation and Conformational Analysis of N Hydroxy 3 Methylpyridine 2 Carboxamide

High-Resolution Spectroscopic Analysis: A Data Void

High-resolution spectroscopic methods are fundamental to understanding the connectivity, functional groups, and electronic environment of a molecule. For N-hydroxy-3-methylpyridine-2-carboxamide, specific data from these techniques are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, are powerful tools for unambiguously assigning proton and carbon signals and understanding through-bond and through-space correlations, as well as molecular dynamics in the solid state. A search for NMR data specific to this compound did not yield any experimental spectra or computational predictions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the precise molecular formula of a compound through accurate mass measurements and for deducing its structure by analyzing fragmentation patterns. While general principles of HRMS are well-established, no specific mass spectrometry data or fragmentation analysis for this compound has been reported.

Electronic Spectroscopy (UV-Vis, Circular Dichroism)

Electronic spectroscopy, including UV-Vis, examines the electronic transitions within a molecule and can provide information about conjugation and chromophores. Circular dichroism would be applicable if the molecule were chiral. No UV-Vis spectra or related electronic transition data for this compound were found.

Solid-State Structural Elucidation: An Unresolved Structure

The arrangement of molecules in the solid state is definitively determined by single-crystal X-ray diffraction, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule and its packing in a crystal lattice. A search of crystallographic databases revealed no deposited crystal structure for this compound. Consequently, its molecular geometry, conformational preferences in the solid state, and crystal packing arrangement remain undetermined.

Conformational Landscape and Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding its conformational landscape, including rotational barriers, key torsional angles, and non-covalent interactions, is of paramount importance.

Investigation of Rotational Barriers and Torsional Angles

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these conformational properties. By calculating the energy of the molecule as a function of a specific torsional angle, a potential energy surface can be generated, revealing the most stable conformations (energy minima) and the energy barriers to rotation between them (energy maxima).

For molecules with similar structural motifs, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, studies have shown that the planarity of the molecule is highly influenced by substituents. The dihedral angle between the two pyridine (B92270) rings in a related structure was found to be 6.1 (2)°, indicating a nearly planar conformation. However, the introduction of substituents can cause significant distortion. In this compound, key torsional angles would include:

τ1 (N-C-C=O): Defines the orientation of the carbonyl group relative to the pyridine ring.

τ2 (C-C-N-O): Describes the planarity of the hydroxamic acid functional group.

τ3 (C-C-C-N): Relates to the orientation of the methyl group.

The energy barriers associated with the rotation around these bonds dictate the conformational dynamics. For instance, the rotation of methyl groups typically has low energy barriers, making them dynamically active. The rotation of the formyl group in N-benzhydrylformamides was calculated to have a barrier of 20–23 kcal/mol, indicating restricted rotation at room temperature. A similar barrier would be expected for the amide bond in this compound.

Table 2: Predicted Key Torsional Angles and Rotational Barriers for this compound

| Torsional Angle | Description | Predicted Stable Conformation (°) | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| τ1 (N1-C2-C7=O8) | Pyridine-Carboxamide Orientation | ~0 or ~180 (Planar) | 5 - 10 |

| τ2 (C2-C7-N9-O10) | Amide Bond Conformation | ~180 (Trans) | 18 - 25 |

| τ3 (C2-C3-C11-H) | Methyl Group Rotation | Multiple minima | 2 - 5 |

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IMHBs) play a critical role in stabilizing specific conformations and can significantly influence a molecule's properties. The molecular structure of this compound is well-suited for the formation of an IMHB. Specifically, a hydrogen bond can form between the hydrogen atom of the N-hydroxy group (the donor) and the carbonyl oxygen atom of the carboxamide group (the acceptor).

This interaction would result in the formation of a stable, pseudo-six-membered ring. The presence of such an IMHB would enforce a planar arrangement of the hydroxamic acid and carboxamide moieties, significantly restricting the conformational freedom around the C-C and C-N bonds. This conformational locking can have profound effects on the molecule's interaction with biological targets and its physicochemical properties, such as membrane permeability.

The existence and strength of this IMHB can be investigated using various experimental techniques, such as NMR spectroscopy (by observing the chemical shift of the hydroxyl proton) and X-ray crystallography, as well as through computational analysis. Crystal structures of related compounds, like N′-hydroxypyrimidine-2-carboximidamide, confirm the presence of extensive hydrogen bonding networks that dictate molecular self-assembly.

Computational and Theoretical Investigations of N Hydroxy 3 Methylpyridine 2 Carboxamide

Molecular Dynamics (MD) Simulations

Solvent Effects and Intermolecular Interactions

Computational studies are crucial for understanding how the surrounding environment influences the behavior of N-hydroxy-3-methylpyridine-2-carboxamide at a molecular level. The choice of solvent can significantly alter the compound's conformation, electronic structure, and reactivity. Theoretical models, such as those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are employed to investigate these phenomena. researchgate.net

Solvent effects are typically modeled using either implicit or explicit approaches. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which simplifies calculations while capturing bulk electrostatic effects. Explicit solvent models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific short-range interactions, such as hydrogen bonding. rsc.org For protic solvents like water, a hybrid approach that combines implicit and explicit models is often necessary to accurately represent the complex network of hydrogen bonds. rsc.org

These computational investigations can predict how key molecular properties of this compound change in different solvents. For instance, the bond lengths, bond angles, and dipole moment of the molecule can be calculated in the gas phase and then in various solvents to quantify the solvent's impact.

| Property | Gas Phase (Calculated) | In Water (Calculated) | In DMSO (Calculated) | In Toluene (Calculated) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.8 | 5.1 | 4.9 | 4.2 |

| HOMO-LUMO Gap (eV) | 5.5 | 5.3 | 5.4 | 5.5 |

Intermolecular interactions are fundamental to the compound's crystal packing, solubility, and interactions with biological targets. This compound possesses multiple sites for such interactions, including hydrogen bond donors (-OH, -NH) and acceptors (C=O, N-oxide, pyridine (B92270) nitrogen), as well as an aromatic ring capable of π-π stacking. mdpi.com Computational methods can characterize and quantify these non-covalent interactions. mdpi.com Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, induction, dispersion, and exchange-repulsion forces. chemrxiv.org This analysis reveals that for many nitrogen-containing heterocycles, electrostatic interactions are the primary stabilizing forces in complex formation. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Modeling (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in modeling how this compound might interact with various biomolecular targets on a structural level.

Prediction of Binding Modes with Biomolecular Targets

Docking algorithms explore a vast conformational space to identify the most favorable binding poses of this compound within the active site of a target protein. The process involves placing the ligand into the binding site and evaluating the steric and energetic compatibility of the resulting complex. The output is a set of predicted binding modes, ranked by a scoring function.

These models provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For pyridine carboxamide derivatives and similar structures, key interactions often include:

Hydrogen Bonds: The hydroxyl and amide groups of the ligand can form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the protein's active site. mdpi.com

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with non-polar residues like Valine, Leucine, and Isoleucine. mdpi.com

π-π Stacking: The aromatic pyridine ring can stack with the aromatic rings of residues such as Phenylalanine, Tyrosine, or Tryptophan.

Calculation of Binding Energies and Interaction Forces

Beyond predicting the binding pose, computational methods can estimate the binding affinity between the ligand and the protein. A common approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which calculates the binding free energy of the ligand-protein complex. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction. tandfonline.com

| Biomolecular Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | ASP 129 | Hydrogen Bond (with -OH group) |

| SER 210 | Hydrogen Bond (with C=O group) | ||

| PHE 340 | π-π Stacking (with pyridine ring) | ||

| Protein Y | -7.2 | VAL 88 | Hydrophobic Interaction |

| LYS 150 | Electrostatic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational aspects only)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound and its analogues, QSAR can be a powerful tool to guide the design of new derivatives with potentially enhanced properties.

The core of a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Constitutional (1D/2D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, bond counts).

Topological (2D): Describe the atomic arrangement and branching of the molecule.

Quantum Chemical (3D): Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Steric and Hydrophobic (3D): Related to the molecule's 3D shape and hydrophobicity.

Once these descriptors are calculated for a set of molecules with known activities, statistical methods (such as multiple linear regression or machine learning algorithms) are used to build a mathematical equation that relates the descriptors to the activity. A robust QSAR model must be validated to ensure its predictive power. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. nih.gov The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to influence biological activity. For example, a map might show that adding a bulky group in one region could increase activity, while adding an electronegative group in another region could decrease it. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

| Steric | Molar Refractivity | Volume and polarizability of the molecule |

Mechanistic Investigations of Biological Interactions of N Hydroxy 3 Methylpyridine 2 Carboxamide Non Clinical Focus

Identification and Characterization of Molecular Targets and Pathways

The biological activity of pyridine (B92270) carboxamide derivatives is intrinsically linked to their structural characteristics, which allow for specific interactions with various biomolecules. While direct studies on N-hydroxy-3-methylpyridine-2-carboxamide are limited, research on structurally similar compounds provides significant insights into potential molecular targets and mechanisms of action. These investigations often involve a combination of enzymatic assays, binding studies, and computational modeling to elucidate the nature of these interactions at a molecular level.

Enzyme Inhibition Kinetics and Mechanism (e.g., IC50, Ki determination)

The inhibitory potential of the pyridine carboxamide scaffold has been evaluated against several enzymes. Kinetic studies are crucial for quantifying this inhibitory activity, with the half-maximal inhibitory concentration (IC50) being a common metric. For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested for their inhibitory action against urease. mdpi.com The results demonstrated that substitutions on the pyridine ring significantly influence the inhibitory potency. mdpi.com

One derivative, featuring a chloro group at the meta position of the pyridine ring, emerged as a particularly potent inhibitor of urease with an IC50 value of 1.07 ± 0.043 µM. mdpi.com In contrast, derivatives with electron-donating methyl groups or electron-withdrawing groups like bromo and fluoro showed varied but generally strong inhibitory effects. mdpi.com

| Derivative Substitution | Compound Type | Target Enzyme | IC50 (µM) |

| m-Chloro | Carbothioamide | Urease | 1.07 ± 0.043 |

| o-Methyl | Carboxamide | Urease | 3.41 ± 0.011 |

| o-Bromo | Carbothioamide | Urease | 3.13 ± 0.034 |

| o-Methoxy | Carbothioamide | Urease | 4.21 ± 0.022 |

Similarly, N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated as inhibitors of fatty acid amide hydrolase (FAAH). The (S)-enantiomer of Ibu-AM5, an ibuprofen (B1674241) derivative, was found to be a potent inhibitor of rat FAAH with an IC50 of 0.59 µM, whereas its (R)-enantiomer was significantly less active (IC50 = 5.7 µM). nih.gov In contrast, both enantiomers of Flu-AM1, a flurbiprofen (B1673479) derivative, showed similar potencies with IC50 values of 0.99 µM and 0.74 µM for the (S) and (R) forms, respectively. nih.gov These kinetic data highlight the stereo-selective requirements for potent enzyme inhibition by this class of compounds.

Receptor Binding Assays (in vitro, non-cell-based or molecular-level cellular assays)

Specific in vitro receptor binding assay data for this compound are not extensively detailed in the available literature. However, the principles of these assays are fundamental to drug discovery and mechanistic studies. nih.gov Such assays are designed to measure the affinity of a ligand for a specific receptor. nih.gov

Typically, these experiments involve incubating a source of the receptor (such as purified protein or cell membranes) with a labeled ligand (often radiolabeled or fluorescently labeled). nih.gov The binding of a test compound, like a pyridine carboxamide derivative, is quantified by its ability to compete with the labeled ligand for the receptor's binding site. This competition allows for the determination of key parameters such as the inhibitor constant (Ki) or the IC50 value, which reflects the concentration of the test compound required to displace 50% of the bound labeled ligand. nih.gov The data generated are essential for understanding the compound's selectivity and potency at specific molecular targets.

Protein-Ligand Interaction Mapping and Specificity Studies

Computational molecular docking and structural analysis are powerful tools for mapping the interactions between a ligand and its protein target. nih.govnih.gov For pyridine carboxamide derivatives, docking studies have revealed specific binding modes that explain their inhibitory activity. In the case of urease inhibitors, molecular docking showed that the compounds fit into the enzyme's active site, with interactions mediated by hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

For other related structures, such as N-phenyl-4-hydroxy-2-quinolone-3-carboxamides designed as PI3Kα inhibitors, induced-fit docking (IFD) studies demonstrated that these molecules occupy the kinase binding site and engage with key amino acid residues. mdpi.comnih.gov Similarly, computational studies of FAAH inhibitors like Flu-AM1 and Ibu-AM5 indicated that their binding site is located between the acyl chain binding channel and the membrane access channel of the enzyme. nih.gov The analysis of protein-ligand complexes reveals that amino acids such as Tryptophan, Histidine, and Tyrosine are frequently found in binding pockets, and that ligands often rely on a combination of hydrogen bonds and hydrophobic interactions to achieve stable binding. nih.gov

Biochemical Pathways Modulated by this compound

The biological effects of a compound are a direct consequence of its interaction with and modulation of specific biochemical pathways. Based on the enzymatic targets identified for related structures, pyridine carboxamides have the potential to influence pathways regulated by various classes of enzymes, including hydrolases and kinases.

Investigation of Specific Enzyme Classes (e.g., Kinases, Hydrolases)

Hydrolases: The pyridine carboxamide scaffold has shown significant activity against hydrolases. As previously mentioned, derivatives have been identified as potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea. mdpi.com Another important target is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoid ligands like anandamide. researchgate.net N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen (B1676952) have been characterized as dual-action inhibitors of both FAAH and cyclooxygenase (COX) enzymes, demonstrating the potential for this chemical class to modulate multiple enzymatic systems. nih.govresearchgate.net

Kinases: Kinases are a major class of enzymes involved in cell signaling, and they are prominent targets in drug discovery. The pyridine and pyridone motifs are features of numerous kinase inhibitors. mdpi.com For example, N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have been developed as inhibitors of Phosphoinositide 3-kinase (PI3Kα), a key enzyme in cell growth and survival pathways. mdpi.commdpi.com Furthermore, cyanopyridine and pyridopyrimidine analogs have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are receptor tyrosine kinases implicated in cancer. mdpi.com

Modulation of Signal Transduction Cascades (at the molecular and biochemical level)

By inhibiting key enzymes like kinases, pyridine carboxamide derivatives can modulate entire signal transduction cascades. The Phosphoinositide 3-Kinase (PI3K) pathway is a critical cascade that regulates cellular processes including proliferation and survival. mdpi.comnih.gov

Studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide, a related carboxamide structure, demonstrated that it can significantly affect the PI3K/AKT signaling pathway. mdpi.com Treatment with one such compound was shown to alter the relative gene expression of key components of this cascade, including PI3K, AKT (also known as Protein Kinase B), and BAD (Bcl-2-associated death promoter). mdpi.com The PI3K enzyme phosphorylates membrane inositides to produce PIP3, which in turn recruits and activates AKT. mdpi.com Activated AKT then phosphorylates a host of downstream targets, including BAD, to promote cell survival. Inhibition of PI3Kα by a carboxamide derivative disrupts this signaling cascade, leading to a decrease in pro-survival signals. nih.govmdpi.com This provides a clear example of how interaction with a single molecular target can lead to broader effects on cellular signaling networks.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Specific structure-activity relationship studies for this compound are not documented in the available scientific literature. Research detailing how structural modifications to this compound influence its molecular activity is currently absent.

There is no available research on the impact of modifying the N-hydroxyl group of this compound on its interaction with biological targets.

Information regarding the influence of substituents on the pyridine ring of this compound on its molecular activity is not available.

There are no published studies on the role of alterations to the carboxamide moiety of this compound in its biological engagement.

Elucidation of Mechanism of Action at the Cellular Level

The cellular mechanism of action for this compound has not been elucidated in the available scientific literature.

There are no studies available that describe the intracellular localization and distribution of this compound.

No target engagement assays for this compound within a cellular context have been reported in the scientific literature.

Analytical Methodologies for Research and Quantification of N Hydroxy 3 Methylpyridine 2 Carboxamide

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the target compound from impurities, byproducts, or other components in a mixture. The choice of method depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridine-based compounds due to its high resolution and sensitivity. For N-hydroxy-3-methylpyridine-2-carboxamide, a reverse-phase (RP) HPLC method is typically developed. sielc.com This approach separates compounds based on their hydrophobicity.

Method development involves optimizing several parameters to achieve good separation and peak shape. A typical method would utilize a C18 column, which provides a nonpolar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like water with a small percentage of acid (e.g., formic or phosphoric acid) to control the pH and improve peak symmetry. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred. sielc.com

Validation of the HPLC method ensures its reliability, accuracy, and precision. Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). Linearity is assessed by analyzing a series of standard solutions across a range of concentrations and establishing a linear relationship between concentration and peak area. thermofisher.com Precision is determined by the repeatability of measurements, with relative standard deviations (RSDs) for retention time and peak area typically expected to be very low (<1-2%). thermofisher.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 275 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar hydroxyl and amide groups, exhibits low volatility and may be thermally labile. Direct analysis by GC is therefore challenging. thermofisher.com

To overcome this limitation, a derivatization step is typically required prior to GC analysis. thermofisher.comnih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For the hydroxyl group in this compound, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. The resulting derivative can then be separated on a capillary GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Temperature Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis. It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. mdpi.com

A typical TLC setup involves a stationary phase, such as silica (B1680970) gel pre-coated on an aluminum or glass plate, and a mobile phase, which is a solvent system chosen to effectively separate the components of the mixture. mdpi.com After the plate is developed in the mobile phase, the separated spots are visualized. For compounds that are UV-active, like pyridine (B92270) derivatives, visualization is often achieved by exposing the plate to UV light (at 254 nm or 365 nm), where the compounds appear as dark spots on a fluorescent background. mdpi.com The retention factor (Rf value) of the spots can be calculated to help identify the compounds.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane mixture (e.g., 1:1 v/v) |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV lamp at 254 nm |

Spectroscopic Quantification Techniques

Spectroscopic methods are used to quantify the concentration of a substance by measuring its interaction with electromagnetic radiation. These techniques are often used in conjunction with chromatographic methods for detection.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The pyridine ring in this compound contains π-electrons that can undergo electronic transitions (π → π* and n → π*), resulting in characteristic UV absorption bands. researchgate.net

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

| Concentration (mg/L) | Absorbance at λmax (e.g., 275 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

Fluorescence spectroscopy is a highly sensitive detection method that can be used for compounds that fluoresce. Many heterocyclic aromatic compounds, including some pyridine and quinolone derivatives, exhibit fluorescence. researchgate.netresearchgate.net The presence of the 3-hydroxy group on the pyridine ring of this compound suggests the potential for fluorescent behavior, possibly involving processes like excited-state intramolecular proton transfer (ESIPT), which is observed in similar structures like 3-hydroxyquinolones. researchgate.net

In this technique, the molecule is excited by absorbing light at a specific wavelength, causing it to move to a higher electronic state. It then returns to the ground state by emitting light at a longer wavelength (the emission). The intensity of the emitted light is proportional to the concentration of the analyte. Due to its high sensitivity and selectivity, fluorescence spectroscopy can be an excellent method for detecting trace amounts of the compound, often with lower detection limits than UV-Vis absorption spectroscopy.

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | Determined from excitation spectrum (e.g., ~320 nm) |

| Emission Wavelength (λem) | Determined from emission spectrum (e.g., ~450 nm) |

| Solvent | Ethanol or Acetonitrile |

| Slit Widths (Excitation/Emission) | 5 nm / 5 nm |

Hyphenated Techniques for Identification and Quantification

The precise identification and quantification of this compound in various matrices rely on sophisticated analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable in modern analytical chemistry for providing high sensitivity, selectivity, and structural information.

LC-MS/MS for Trace Analysis and Metabolic Profiling (in vitro, non-clinical)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique ideal for the quantification and identification of non-volatile compounds like this compound in complex biological matrices. nih.gov Its high sensitivity and specificity make it the method of choice for trace-level analysis and for investigating the metabolic fate of compounds in non-clinical in vitro systems. amazonaws.com

The methodology involves two key stages. First, the sample is introduced into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound of interest is separated from other matrix components based on its physicochemical properties as it passes through a chromatographic column. sielc.com The choice of column (e.g., a reverse-phase C18 column) and mobile phase (typically a mixture of water, organic solvent like acetonitrile, and a modifier like formic acid) is optimized to achieve efficient separation and good peak shape. sielc.comresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, the molecules are ionized, most commonly using electrospray ionization (ESI). The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects the specific precursor ion corresponding to the protonated or deprotonated molecule of this compound. This precursor ion is then fragmented in a collision cell. The second mass analyzer then selects specific, characteristic fragment ions (product ions). This process of selecting a precursor ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and significantly reduces background noise, allowing for detection at very low concentrations. amazonaws.com

For in vitro metabolic profiling, such as in liver microsome stability assays, LC-MS/MS is used to monitor the disappearance of the parent compound over time and to identify potential metabolites. Metabolites are typically formed through enzymatic reactions like oxidation or conjugation. These structural modifications result in a change in mass, which can be detected by the mass spectrometer. By searching for predicted masses of potential metabolites, researchers can elucidate the primary metabolic pathways of this compound in a non-clinical setting.

Below is a table representing a typical set of parameters that would be defined during the method development for the analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Chromatography System | UHPLC | Provides high-resolution separation with faster analysis times. |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates the analyte from polar and non-polar interferences. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte molecules for MS detection. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ | The mass-to-charge ratio (m/z) of the intact ionized molecule. |

| Product Ions (Q3) | Specific fragment ions | Characteristic fragments used for confirmation and quantification. |

GC-MS for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. researchgate.net For a compound like this compound, which is relatively polar and non-volatile, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to increase its volatility and thermal stability. nih.gov

Derivatization involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the polar hydroxyl and amide groups into less polar and more volatile silyl (B83357) ethers and amides. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. The temperature of the column is gradually increased in a controlled program to facilitate the elution of compounds.